BenchChemオンラインストアへようこそ!

2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide

Lipophilicity Drug design ADME prediction

2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide (CAS 2320209-12-7) is a synthetic sulfonylbenzamide derivative incorporating a 2,2,2-trifluoroethoxy-substituted azetidine ring. With a molecular formula of C13H15F3N2O5S and a molecular weight of 368.33 g/mol, this compound is registered in PubChem under CID 121175647.

Molecular Formula C13H15F3N2O5S
Molecular Weight 368.33
CAS No. 2320209-12-7
Cat. No. B2507033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide
CAS2320209-12-7
Molecular FormulaC13H15F3N2O5S
Molecular Weight368.33
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F)C(=O)N
InChIInChI=1S/C13H15F3N2O5S/c1-22-11-3-2-9(4-10(11)12(17)19)24(20,21)18-5-8(6-18)23-7-13(14,15)16/h2-4,8H,5-7H2,1H3,(H2,17,19)
InChIKeyQTKYRMKYMKWHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide (CAS 2320209-12-7): Structural Identity, Physicochemical Profile, and Procurement Rationale


2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide (CAS 2320209-12-7) is a synthetic sulfonylbenzamide derivative incorporating a 2,2,2-trifluoroethoxy-substituted azetidine ring [1]. With a molecular formula of C13H15F3N2O5S and a molecular weight of 368.33 g/mol, this compound is registered in PubChem under CID 121175647 [1]. Its computed physicochemical descriptors—XLogP3 of 0.7, topological polar surface area (TPSA) of 107 Ų, nine hydrogen bond acceptors, and one hydrogen bond donor—place it within favorable drug-like chemical space, exhibiting zero violations of Lipinski's Rule of Five [1]. The compound is catalogued under identifiers including AKOS032725013, F6514-3203, and is listed as a synthesis building block by multiple suppliers for research use [1][2]. A USPTO assignment record (Reel/Frame 060047/0180, recorded 2022-05-12) associates this compound with a patent family titled 'Sulfonamide Benzamide Derivative and Preparation Method and Application Thereof,' indicating formal intellectual property protection and active development interest [3].

Why 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide Cannot Be Replaced by Close Structural Analogs: A Procurement Risk Assessment


The azetidine-sulfonylbenzamide scaffold is highly sensitive to substituent modifications at the azetidine 3-position, where even seemingly conservative replacements produce quantifiable shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity [1][2]. The closest catalogued structural analog—2-methoxy-5-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzamide (CAS 2310139-61-6, PubChem CID 137965019)—substitutes the trifluoroethoxy group with a basic pyrrolidine moiety, resulting in a 0.4-unit decrease in XLogP3, a 6 Ų reduction in TPSA, and the loss of three hydrogen bond acceptor sites [1][2]. The 2,2,2-trifluoroethoxy group is independently documented to confer resistance to cytochrome P450-mediated oxidative metabolism, a property absent in non-fluorinated alkoxy or amino substituents [3]. Furthermore, the compound is explicitly named in a USPTO patent assignment for sulfonamide benzamide derivatives, indicating that its specific combination of substituents carries distinct intellectual property weight and cannot be freely interchanged without altering target engagement profiles or risking freedom-to-operate complications [4].

Quantitative Differentiation Evidence for 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide (CAS 2320209-12-7) vs. Closest Analogs


XLogP3 Lipophilicity Advantage: +0.4 Units Over the Pyrrolidine Analog

The target compound exhibits an XLogP3 of 0.7, compared to 0.3 for the closest structural analog 2-methoxy-5-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzamide (CAS 2310139-61-6)—a difference of +0.4 log units [1][2]. This represents a approximately 2.5-fold increase in calculated partition coefficient, which is expected to translate into measurably higher membrane permeability while remaining within the optimal XLogP3 range (0–3) for oral bioavailability [1][2].

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: 107 Ų vs. 101 Ų for the Pyrrolidine Analog

The target compound has a computed TPSA of 107 Ų, compared to 101 Ų for the pyrrolidine analog—a difference of +6 Ų [1][2]. Both values fall below the established TPSA threshold of 140 Ų for good oral absorption and below 90 Ų is often associated with CNS penetration, placing the target compound in a favorable intermediate range that balances permeability with solubility [1][2].

Polar surface area Membrane permeability Blood-brain barrier penetration

Hydrogen Bond Acceptor Capacity: 9 vs. 6 HBA for the Pyrrolidine Analog

The target compound possesses 9 hydrogen bond acceptor (HBA) sites, compared to 6 for the pyrrolidine analog—a 50% increase driven by the three fluorine atoms and the ether oxygen of the trifluoroethoxy group [1][2]. Both compounds share 1 hydrogen bond donor. The elevated HBA count does not violate drug-likeness rules: the standard acceptable range is 2–10 HBA for orally bioavailable drugs, placing the target compound near the upper bound while remaining within guidelines [1].

Hydrogen bonding Target engagement Solubility

Rotatable Bond Count: 6 vs. 5—Implications for Conformational Entropy and Binding

The target compound has 6 rotatable bonds versus 5 for the pyrrolidine analog [1][2]. While this represents a modest increase, the additional rotatable bond arises from the trifluoroethoxy side chain, which introduces conformational degrees of freedom that can be exploited for induced-fit binding to protein targets. Importantly, the value of 6 rotatable bonds remains below the Ro5 threshold of 10, preserving favorable drug-likeness [1].

Conformational flexibility Binding affinity Drug design

Metabolic Stability: 2,2,2-Trifluoroethoxy Group Confers Documented Resistance to Cytochrome P450 Oxidation

The 2,2,2-trifluoroethoxy group is independently documented to confer notable metabolic stability through resistance to cytochrome P450-mediated oxidative metabolism [1][2]. Irurre et al. (1993) demonstrated that the 2,2,2-trifluoroethoxy aryl moiety is resistant to P450 metabolism in rat liver microsomes [1]. More recently, the group has been described in Nature Communications (2024) as possessing 'notable metabolic stability and moderate lipophilicity' and is increasingly featured in drug candidates and PET tracers [2]. In contrast, the pyrrolidine substituent in the closest analog introduces a tertiary amine that is a known substrate for N-dealkylation by CYP enzymes, a primary metabolic liability absent in the trifluoroethoxy compound.

Metabolic stability Cytochrome P450 Fluorine chemistry

Evidence-Based Application Scenarios for 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide (CAS 2320209-12-7)


Lead Optimization in Kinase Inhibitor Programs Requiring Balanced Lipophilicity and Metabolic Stability

The target compound's XLogP3 of 0.7—0.4 log units higher than the pyrrolidine analog—combined with the documented metabolic stability of the 2,2,2-trifluoroethoxy group [1][2], makes it a rational choice for kinase inhibitor lead optimization programs where balanced ADME properties are critical. Its TPSA of 107 Ų falls below the 140 Ų threshold for oral absorption, and its 6 rotatable bonds remain well under the Ro5 limit of 10, supporting favorable pharmacokinetic predictions [1]. The compound's inclusion in a USPTO patent assignment for sulfonamide benzamide derivatives further validates its relevance to kinase-targeted therapeutic development [3].

Chemical Probe Development for Target Engagement Studies Requiring High Hydrogen Bond Acceptor Density

With 9 hydrogen bond acceptor sites—a 50% increase over the pyrrolidine analog's 6 HBA—this compound offers enhanced capacity for forming specific, directional interactions with protein targets [1][2]. This elevated HBA density, derived from the trifluoroethoxy group's three fluorine atoms and ether oxygen, is particularly valuable in designing chemical probes for targets with hydrogen-bond-rich binding pockets, such as kinase hinge regions or proteolytic enzyme active sites. The compound's zero violations of Lipinski's Rule of Five confirms its suitability as a chemical probe starting point [1].

Synthesis of Fluorinated Building Block Libraries for Fragment-Based Drug Discovery

The compound is catalogued as a synthesis building block and features a modular architecture combining a benzamide core, a sulfonyl linker, an azetidine ring, and a trifluoroethoxy substituent [1][2]. This modularity supports systematic derivatization at the benzamide amine, the methoxy position, or through replacement of the trifluoroethoxy group to generate focused libraries. The 2,2,2-trifluoroethoxy group's increasing prominence in drug candidates and PET tracer development [1] positions this compound as a valuable entry point for fragment-based campaigns aimed at fluorine-containing chemical space.

ADC Payload Development Leveraging the Sulfonylbenzamide Scaffold

The compound's structural affiliation with the sulfonylbenzamide patent family (USPTO Reel/Frame 060047/0180), which includes claims directed to antibody-drug conjugates (ADCs) [1], suggests its potential utility as a payload or payload-linker intermediate in targeted cancer therapy. The trifluoroethoxy group's metabolic stability [2] is particularly advantageous for ADC payloads, where systemic stability prior to target-mediated internalization is a critical design requirement. The benzamide moiety provides a synthetic handle for linker attachment while preserving the pharmacophoric elements of the sulfonyl azetidine core.

Quote Request

Request a Quote for 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.